amine dihydrochloride CAS No. 1305711-92-5](/img/structure/B1532397.png)

[(4-Fluorophenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride

Overview

Description

“(4-Fluorophenyl)(pyridin-3-yl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 1258651-56-7 . It has a molecular weight of 331.26 . The IUPAC name for this compound is N-[(4-fluoro-3-methylphenyl)(3-pyridinyl)methyl]-1-propanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19FN2.2ClH/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13;;/h4-7,9-11,16,19H,3,8H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

- Researchers have synthesized derivatives of this compound and evaluated their in vitro antimicrobial activity. Notably, compound 5g exhibited potent antibacterial activity, while compound 5k showed effectiveness as an antifungal agent. Additionally, compounds 5f, 5g, 5l, and 5m were screened against methicillin-resistant Staphylococcus aureus (MRSA) with low cytotoxicity .

- Fluorine plays a crucial role in drug design due to its unique properties. The introduction of fluorine can influence conformation, pKa, membrane permeability, and pharmacokinetics. This compound leverages fluorine strategically to enhance its biological activity .

- Pyrazole derivatives, such as this compound, have attracted attention for their diverse biological activities. These include antimicrobial, antiviral, anticancer, herbicidal, and anti-inflammatory effects. The combination of pyrazole and 1,3,4-oxadiazole motifs contributes to its pharmacological potential .

- The 1,3,4-oxadiazole heterocycle acts as a bioisostere for amides and esters. It enhances pharmacological activity by participating in hydrogen bonding interactions with receptors. This compound’s 1,3,4-oxadiazole derivatives have shown broad-spectrum activities, including antimicrobial, antiviral, and antitubercular effects .

- Fluorinated pyridines are of interest in drug synthesis. While this compound contains a pyridinyl group, exploring its fluorinated analogs could reveal additional pharmacological properties. Further research may uncover novel applications in this context .

- The propylamine scaffold in this compound provides versatility for drug discovery. Researchers have explored related structures (e.g., benzoimidazopyridines, thiazolidinones) for potential anticancer activity. Although not significantly superior to doxorubicin, these compounds offer promise for further optimization .

Antimicrobial Activity

Drug Design and Fluorine Incorporation

Pyrazole Derivatives

1,3,4-Oxadiazole Bioisosteres

Fluorinated Pyridines

Versatile Scaffold for Drug Discovery

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, and others .

Mechanism of Action

Target of Action

The primary targets of (4-Fluorophenyl)(pyridin-3-yl)methylamine dihydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many amines, it may interact with its targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Fluorophenyl)(pyridin-3-yl)methylamine dihydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

N-[(4-fluorophenyl)-pyridin-3-ylmethyl]propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2.2ClH/c1-2-9-18-15(13-4-3-10-17-11-13)12-5-7-14(16)8-6-12;;/h3-8,10-11,15,18H,2,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNDJJIITFGEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

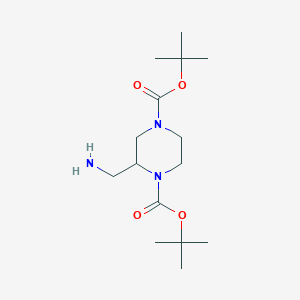

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)